Dermorphin Trifluoroacetic Acid Salt

Overview

Description

Dermorphin trifluoroacetate is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . Dermorphin trifluoroacetate is about 30-40 times more potent than morphine, but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Mechanism of Action

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Biochemical Analysis

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

Dermorphin trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a mixture of TFA and scavengers .

Industrial Production Methods

Industrial production of dermorphin trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Dermorphin trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The tyrosine residues in dermorphin trifluoroacetate can undergo oxidation to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Dityrosine cross-links.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Dermorphin trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in pain perception and opioid receptor binding.

Medicine: Explored as a potential analgesic due to its high potency and selectivity for mu-opioid receptors.

Industry: Used in the development of new peptide-based drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Deltorphin: Another peptide isolated from the skin of South American frogs, which also binds to opioid receptors but with different selectivity.

Endorphins: Endogenous peptides that bind to opioid receptors and modulate pain perception.

Enkephalins: Endogenous peptides that act as neurotransmitters and bind to opioid receptors.

Uniqueness of Dermorphin Trifluoroacetate

Dermorphin trifluoroacetate is unique due to its high potency and selectivity for mu-opioid receptors, making it a valuable tool for studying opioid receptor pharmacology and developing new analgesics .

Biological Activity

Introduction

Dermorphin, a potent opioid peptide derived from the skin of the South American frog Phyllomedusa, has gained attention for its significant analgesic properties. The trifluoroacetic acid salt form enhances its stability and solubility, making it a valuable compound in pharmacological research. This article explores the biological activity of Dermorphin Trifluoroacetic Acid Salt, focusing on its receptor interactions, analgesic effects, and potential therapeutic applications.

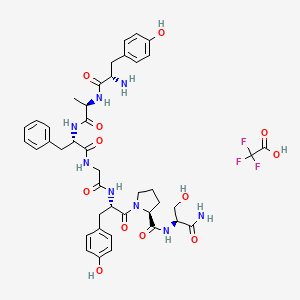

This compound has the molecular formula C43H51F3N8O12 and a molecular weight of 916.9 g/mol. Its structure includes a D-Ala residue, which is crucial for its biological activity and resistance to enzymatic degradation.

Opioid Receptor Interaction

Dermorphin primarily acts as a selective agonist for the μ-opioid receptor (MOR), exhibiting significantly higher potency compared to traditional opioids like morphine. Research indicates that Dermorphin is approximately 2000-4000 times more potent than morphine in producing analgesia when administered intracerebroventricularly in animal models .

The following table summarizes the receptor binding affinities and activities of Dermorphin:

| Peptide | Receptor Type | pEC50 (MOR) | Emax (MOR) | pEC50 (NOP) | Emax (NOP) |

|---|---|---|---|---|---|

| Dermorphin | μ-opioid | 8.15 | 359 ± 18 | inactive | - |

| N/OFQ(1-13) | NOP | inactive | - | 9.29 | 368 ± 11 |

| [Tyr1]N/OFQ(1-13) | Mixed | 9.15 | 236 ± 13 | 5.80 | 251 ± 34 |

Analgesic Effects

Dermorphin's analgesic efficacy has been demonstrated in various studies, where it produced long-lasting pain relief with minimal side effects compared to morphine. In one study, the effective dose (ED50) for analgesia in rats was reported to be between 13-23 pmol/rat .

Tolerance and Dependence

Research indicates that while Dermorphin can lead to the development of tolerance and withdrawal symptoms similar to other opioids, these effects are less pronounced than those observed with morphine . This characteristic may be attributed to its unique structural properties, particularly the presence of D-amino acids.

In Vivo Studies

In vivo studies using the hot plate test and tail pinch test have shown that Dermorphin provides effective analgesia with a rapid onset and prolonged duration. In comparison to morphine, Dermorphin's action is characterized by a lower incidence of side effects such as respiratory depression and constipation .

Potential Therapeutic Uses

Given its potent analgesic properties, this compound holds potential for various therapeutic applications, including:

- Pain Management : Its high potency makes it suitable for treating severe pain conditions.

- Antidiarrheal : Due to its action on opioid receptors in the gastrointestinal tract, it may serve as an effective treatment for diarrhea .

- Research Applications : Its unique mechanism provides insights into opioid receptor biology and the development of new analgesics.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.